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Compound of Interest

Compound Name: BI-853520

Cat. No.: B1574572

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for the use of BI-853520, a potent and highly selective Focal Adhesion

Kinase (FAK) inhibitor, in various preclinical animal models of cancer.

Mechanism of Action
BI-853520 is an ATP-competitive inhibitor of FAK (also known as PTK2), a non-receptor

tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor

receptors.[1] By targeting and inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397),

BI-853520 effectively disrupts downstream signaling pathways, including the PI3K/AKT/mTOR

pathway.[2][3] This disruption impedes key processes involved in tumorigenesis, such as cell

proliferation, migration, invasion, and survival.[1][2][4]
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BI-853520 mechanism of action via FAK inhibition.

Quantitative Data Summary
In Vivo Dosage and Administration of BI-853520
The following table summarizes established dosages and administration routes for BI-853520
across various cancer xenograft models. Oral gavage is the most common route of

administration, with dosages typically ranging from 20 to 50 mg/kg.
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Cancer
Type

Animal
Model

Dosage
Administrat
ion Route &
Schedule

Vehicle Reference

Prostate

Adenocarcino

ma

PC-3

Subcutaneou

s Xenograft

(Nude Mice)

50 mg/kg

Oral Gavage,

Once Daily

(up to 8

weeks)

0.5%

Methylcellulo

se

[5][3][4]

Ovarian

Cancer

SKOV3

Orthotopic

Xenograft

(NSG Mice)

20 mg/kg
Oral, 5 times

a week
DMSO [2]

Breast

Cancer

Py2T, 4T1,

MTflECad

Orthotopic

(Syngeneic/N

ude Mice)

50 mg/kg
Oral Gavage,

Once Daily
Not Specified [6][7]

Malignant

Pleural

Mesotheliom

a

Orthotopic

Xenograft

(Nude Mice)

20 mg/kg

Oral, 5 times

a week (5

days on, 2

off)

Methylcellulo

se
[8]

Various

Adenocarcino

mas

Subcutaneou

s Xenograft

Panel (Nude

Mice)

50 mg/kg Oral, Daily Not Specified [5][3]

Various

Carcinomas

Xenograft

Panel

As low as 6

mg/kg
Oral, Daily Not Specified [9]

Pharmacokinetic Parameters in Mice
BI-853520 demonstrates favorable pharmacokinetic properties in mice, supporting a once-daily

dosing schedule.[9][10]
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Parameter Value Administration Reference

Oral Bioavailability (F) >80% - 90% Single Dose [4][9]

Half-life (t½) ~5 hours Single Dose [9]

Time to Cmax ~2 hours Single Dose [1]

Tolerance
Well tolerated up to

100 mg/kg

Daily, for several

weeks
[9]

Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Growth
Study
This protocol details the establishment of a subcutaneous prostate cancer xenograft model to

evaluate the efficacy of BI-853520.

Objective: To assess the anti-tumor activity of BI-853520 on the growth of subcutaneously

implanted PC-3 tumors in immunodeficient mice.

Materials:

Animals: Female nude mice (6-8 weeks old).[4]

Cells: PC-3 prostate adenocarcinoma cells.[4]

Reagents: Matrigel, cell culture medium (e.g., RPMI-1640), 0.5% methylcellulose.[4]

Test Article: BI-853520.

Equipment: Calipers, sterile syringes and needles, oral gavage needles.

Methodology:

Cell Preparation: Culture PC-3 cells under standard conditions. On the day of implantation,

harvest cells and resuspend in a 1:1 (v/v) mixture of culture medium and Matrigel to a final

concentration of 5x10⁷ cells/mL.[4]
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Implantation: Subcutaneously implant 5x10⁶ cells (in a 100 µL volume) into the flank of each

mouse.[4]

Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers 2-

3 times per week once tumors are palpable. Tumor volume can be calculated using the

formula: (Length x Width²)/2.

Randomization and Treatment: When average tumor volume reaches approximately 100

mm³, randomize mice into treatment and control groups (n=8/group).[4]

Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.

Treatment Group: Administer BI-853520 at 50 mg/kg, formulated in the vehicle, via oral

gavage once daily.[4]

Endpoint Analysis: Continue treatment for the specified duration (e.g., 28 days). Monitor

animal weight and tumor volume throughout the study. At the study's conclusion, euthanize

the animals and excise the tumors for weight measurement and further pharmacodynamic

analysis.[4]
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Workflow for a subcutaneous xenograft efficacy study.

Protocol 2: Orthotopic Ovarian Cancer Model
This protocol is adapted for an orthotopic model, which can better recapitulate the tumor

microenvironment.

Objective: To evaluate the efficacy of BI-853520 in an orthotopic SKOV3 ovarian cancer model.

Methodology:

Cell Preparation: Prepare 4x10⁶ SKOV3 cells in an appropriate buffer for injection.[2]
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Implantation: Inoculate the prepared cells into the appropriate anatomical location (e.g.,

intraperitoneally or into the ovarian bursa) of 8-week-old female NSG mice.[2]

Treatment: Initiate therapy 3 days post-injection.[2]

Control Group: Administer vehicle control orally on a daily schedule.[2]

Treatment Group: Administer BI-853520 at 20 mg/kg orally, five times a week.[2]

Combination Group (Optional): Administer BI-853520 (20 mg/kg) in combination with a

chemotherapeutic agent like paclitaxel (2.5 mg/kg, intraperitoneal, weekly).[2]

Endpoint Analysis: After the designated treatment period (e.g., six cycles), euthanize the

animals and collect tumor samples for further analysis.[2]

Protocol 3: Pharmacodynamic Analysis of FAK
Inhibition
Objective: To confirm target engagement by measuring the inhibition of FAK

autophosphorylation in tumor tissue following BI-853520 treatment.

Methodology:

Sample Collection: Collect tumor tissues from treated and control animals at specified time

points after the final dose.

Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen or process them for protein

extraction. Homogenize the tissue in a suitable lysis buffer containing phosphatase and

protease inhibitors.

Western Blotting:

Determine the protein concentration of the lysates.

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK

Y397) and total FAK.[2]
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Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein

loading.

Incubate with corresponding secondary antibodies and visualize the protein bands using a

chemiluminescence detection system.

Analysis: Quantify the band intensities. A significant decrease in the ratio of p-FAK to total

FAK in the BI-853520-treated group compared to the control group indicates effective target

inhibition.[2]

Biomarkers for Efficacy
Preclinical studies have identified key biomarkers that correlate with a higher sensitivity to BI-
853520. Efficacy is strongly linked to a mesenchymal tumor phenotype.[5][3]

Loss of E-cadherin: Tumors lacking E-cadherin expression show significantly higher

response rates.[5][3][4]

Low miR-200c-3p Expression: Low expression of this epithelial-specific microRNA, which

promotes E-cadherin expression, is also strongly correlated with efficacy.[1][3]
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Relationship between tumor phenotype and BI-853520 sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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